Propan-2-yl benzylcarbamate
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Overview
Description
Propan-2-yl benzylcarbamate, also known as isopropyl benzylcarbamate, is an organic compound with the molecular formula C11H15NO2. This compound is a derivative of carbamic acid and is characterized by the presence of an isopropyl group attached to the nitrogen atom and a benzyl group attached to the carbamate moiety. It is a white solid that is soluble in organic solvents and moderately soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl benzylcarbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with isopropylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.
Another method involves the use of benzyl alcohol and isopropyl isocyanate. This reaction is catalyzed by a base such as triethylamine and proceeds at room temperature. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is typically purified using large-scale recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl benzylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl isocyanate and isopropanol.
Reduction: Reduction of this compound can yield benzylamine and isopropyl alcohol.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzyl isocyanate and isopropanol.
Reduction: Benzylamine and isopropyl alcohol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl benzylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is studied for its potential use as a protecting group in peptide synthesis.
Medicine: Research is ongoing into its potential use as a prodrug, where the carbamate group is cleaved in vivo to release the active drug.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where it serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of propan-2-yl benzylcarbamate involves the cleavage of the carbamate group to release benzylamine and isopropyl alcohol. This reaction is typically catalyzed by enzymes such as esterases or amidases. The released benzylamine can then interact with various molecular targets, including neurotransmitter receptors and enzymes, to exert its biological effects.
Comparison with Similar Compounds
Propan-2-yl benzylcarbamate can be compared to other carbamate compounds such as:
Benzyl carbamate: Similar structure but lacks the isopropyl group.
Methyl carbamate: Contains a methyl group instead of an isopropyl group.
Ethyl carbamate: Contains an ethyl group instead of an isopropyl group.
The uniqueness of this compound lies in its isopropyl group, which can influence its solubility, reactivity, and biological activity compared to other carbamate compounds.
Properties
CAS No. |
5338-49-8 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
propan-2-yl N-benzylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-9(2)14-11(13)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
InChI Key |
GEJIHIZACACFAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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